molecular formula C10H13NO B1597069 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 20955-75-3

6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No. B1597069
CAS RN: 20955-75-3
M. Wt: 163.22 g/mol
InChI Key: CMCYCCSCAZJCII-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is a versatile building block used for the synthesis of more complex pharmaceutical compounds . It is an important structure motif in medicinal chemistry as an indole mimetic containing a significant amount of sp3-hybridized carbon atoms .


Synthesis Analysis

Three main synthetic approaches in the construction of such molecules are considered. These include: condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines, three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds, and condensation of cyclic enaminoketones and arylglyoxals in the presence of nucleophilic reagents .


Molecular Structure Analysis

The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility . Computational studies on three tautomeric forms of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one have been performed at different levels, ranging from semiempirical AM1, ab initio Hartree-Fock HF/6-31G* and HF/6-31G** to B3LYP/6-31G** density functional calculations .


Chemical Reactions Analysis

Most of the modern methods of the synthesis of tetrahydro-4H-indol-4-ones functionalized at the pyrrole core are multicomponent reactions. Most of these syntheses are based on the construction of the bicyclic core through the annulation of a five-membered ring to the cyclohexane fragment using the classical Knorr or Paal–Knorr reactions or their modifications at the cyclization stage .


Physical And Chemical Properties Analysis

The molecular weight of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one is 135.16 . It has a melting point of 188-190 °C .

Scientific Research Applications

1. Crystallography and Molecular Interactions

  • Centric and non-centric polymorphic pairs

    Choudhury, Nagarajan, and Row (2006) studied centric (P21/n) and non-centric (P21) polymorphic pairs of a biologically active derivative of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. They found that C–H⋯O hydrogen bonding and weak intermolecular C–H⋯π interactions led to distinct packing features in the two forms (Choudhury, Nagarajan, & Row, 2006).

  • Analysis of C-H...O and C-H...pi interactions

    Another study by Choudhury, Nagarajan, and Guru Row (2004) analyzed the intermolecular interactions in substituted 4-ketotetrahydroindoles, which include the compound of interest. They found that these structures were stabilized via C-H...O and C-H...pi interactions, generating different molecular motifs (Choudhury, Nagarajan, & Guru Row, 2004).

2. Synthesis and Chemical Properties

  • Domino Condensation and Allylic Hydroxylation

    Maity and Pramanik (2013) synthesized a series of fused pyrrole derivatives, including a derivative of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, through domino condensation. These derivatives were formed by refluxing mixtures of enamines and arylglyoxals, demonstrating the compound's versatility in chemical synthesis (Maity & Pramanik, 2013).

  • Lipase-catalyzed Esterification and Transesterification

    Caliskan and Ersez (2015) explored the enantioselective synthesis of derivatives of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one, highlighting its potential in pharmaceutical intermediates. The synthesis was achieved through enzyme-mediated hydrolysis and transesterification reactions (Caliskan & Ersez, 2015).

3. Computational Studies and Theoretical Analysis

  • Theoretical Studies on Tautomerism: Pérez Medina, López, and Claramunt (2006) conducted computational studies on tautomeric forms of derivatives of 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one. These studies established the most stable tautomer, confirming experimental data (Pérez Medina, López, & Claramunt, 2006).

Future Directions

The 1,5,6,7-tetrahydro-4H-indazol-4-one core is suitable for the synthesis of potent HNE inhibitors that could be useful in the development of new therapeutics for treating diseases involving excessive HNE activity . This suggests that 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one and its derivatives have potential for future research and development in the field of medicinal chemistry.

properties

IUPAC Name

6,6-dimethyl-5,7-dihydro-1H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-10(2)5-8-7(3-4-11-8)9(12)6-10/h3-4,11H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCYCCSCAZJCII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=CN2)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372887
Record name 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one

CAS RN

20955-75-3
Record name 6,6-Dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5,5-dimethyl-1,3-cyclohexandione (30 g, 0.21 mol), aminoacetaldehyde dimethyl acetal (35 mL, 0.32 mol) and p-toluenesulphonic acid hydrate (1.5 g, 8 mmol) in toluene (250 mL) were heated at reflux for 4 h using Dean-Stark apparatus to remove the water. The toluene was evaporated and the residue dissolved in 3N HCl (250 mL). The solution was heated at 60° C. for 6 h. After this time the mixture was cooled to room temperature and extracted with DCM (6×). The combined organic layers were dried (MgSO4), evaporated and the residue chromatographed on silica gel, eluting with isohexane: EtOAc (4:1→1:1). The fractions containing the desired product were combined, evaporated and the residue triturated with ether. The title compound (1.8 g, 5%) was isolated as a cream solid. mp 177-178° C. 1H NMR (360 MHz, d6-DMSO) 8 1.02 (6H,s), 2.19 (2H,s), 2.63 (2H,s), 6.23 (1H,t, J=3.9 Hz), 6.71 (1H,t, J=3.9 Hz). MS (ES+) 164 (M+1).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Yield
5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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